2-Amino-4,6-dichloropyrimidine-13C2
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Overview
Description
2-Amino-4,6-dichloropyrimidine-13C2 is a stable isotope-labeled compound with the molecular formula C2H3Cl2N3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by the selective substitution of chlorine atoms with carbon-13 labeled amines under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of 2-Amino-4,6-dichloropyrimidine-13C2 involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or chromatography to achieve high purity and isotopic enrichment. The compound is then packaged under inert conditions to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichloropyrimidine-13C2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira cross-coupling to form alkynyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, nitro derivatives, hydrazine derivatives, and alkynyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4,6-dichloropyrimidine-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichloropyrimidine-13C2 involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit the production of nitric oxide by suppressing the activity of inducible nitric oxide synthase . This inhibition is achieved through the interaction of the compound with the enzyme’s active site, preventing the conversion of arginine to nitric oxide.
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Amino-4,6-dichloropyrimidine: The non-labeled version of the compound, which lacks the carbon-13 isotopes.
2-Amino-4,6-difluoropyrimidine: A similar compound with fluorine atoms instead of chlorine atoms, which exhibits different chemical reactivity and biological activity.
2-Amino-4,6-dibromopyrimidine: Another analog with bromine atoms, used in different synthetic applications due to its distinct reactivity.
The stable isotope labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that are not possible with non-labeled or differently substituted analogs.
Properties
IUPAC Name |
4,6-dichloro(4,6-13C2)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOAVGMSDSWSW-SUEIGJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=C(N=[13C]1Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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